Ethyl azidoacetate
Overview
Description
Ethyl azidoacetate is an organic compound with the chemical formula C4H7N3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in chemical synthesis, participating in various organic reactions such as azidation, cycloaddition, and coupling reactions .
Preparation Methods
Ethyl azidoacetate can be synthesized through the reaction of sodium azide with ethyl chloroacetate. The process involves dissolving ethyl chloroacetate in ethanol and then slowly adding a solution of sodium azide dropwise. After the reaction is complete, pure this compound is obtained through distillation extraction . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Ethyl azidoacetate undergoes several types of chemical reactions:
Azidation Reactions: It can react with various substrates to introduce azido groups.
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions to form triazoles.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common reagents used in these reactions include sodium azide, copper catalysts, and various organic solvents. The major products formed from these reactions are often triazoles and other nitrogen-containing heterocycles .
Scientific Research Applications
Ethyl azidoacetate has a wide range of applications in scientific research:
Biology: It is used in the preparation of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those containing nitrogen heterocycles.
Industry: It is used in the production of dyes, pesticides, and energetic materials
Mechanism of Action
The mechanism of action of ethyl azidoacetate involves its ability to participate in cycloaddition and azidation reactions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can then react with various substrates to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Ethyl azidoacetate is unique due to its azido and ester functional groups, which confer high reactivity and versatility in organic synthesis. Similar compounds include:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl diazoacetate: Contains a diazo group instead of an azido group.
Ethyl bromoacetate: Contains a bromo group instead of an azido group.
These compounds share some reactivity patterns but differ in their specific applications and reaction conditions .
Properties
IUPAC Name |
ethyl 2-azidoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-2-9-4(8)3-6-7-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJYOAPXBPQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213101 | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637-81-0 | |
Record name | Ethyl azidoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 637-81-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl azidoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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